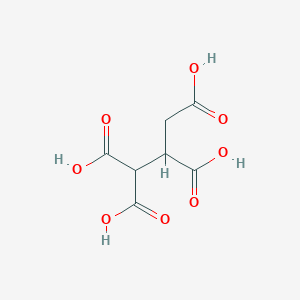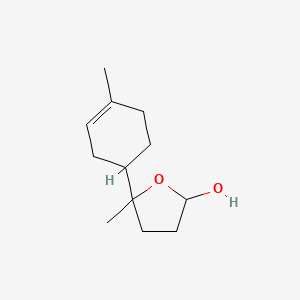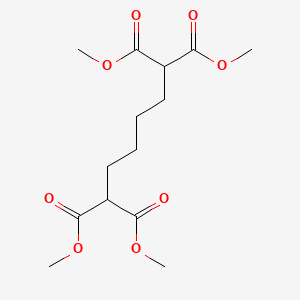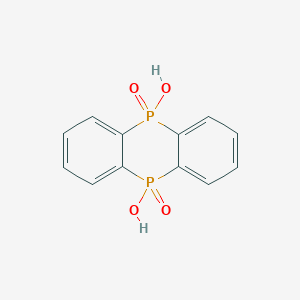![molecular formula C17H17ClO3 B14509814 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-32-6](/img/structure/B14509814.png)
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenoxy group attached to a methylpropanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form an ether linkage. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes or receptors involved in metabolic processes. The compound’s structure allows it to bind to these targets, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Fenofibric acid: A related compound with similar structural features, used primarily as a hypolipidemic agent.
Clofibrate: Another compound with a similar mechanism of action, used to lower cholesterol levels.
Bezafibrate: Similar in structure and function, used to treat hyperlipidemia.
Uniqueness
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
62810-32-6 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-15-5-3-4-13(11-15)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChIキー |
NHVJRAUOXTZHNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)


![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

